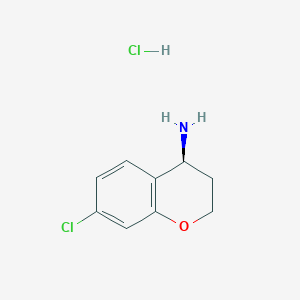

(S)-7-Chlorochroman-4-amine hcl

Description

Historical Context and Significance of Chroman-4-amine (B2768764) Scaffolds in Modern Chemical Research

The chroman ring system, a key feature of flavonoids, is widely found in nature and is recognized as a potent pharmacophore in medicinal chemistry. researchgate.netcore.ac.uk Chroman-4-one, the direct precursor to chroman-4-amine, is considered a "privileged structure" in drug discovery due to its ability to serve as a foundation for compounds with a wide range of biological activities. researchgate.netnih.govfrontiersin.orgnih.govresearchgate.net Historically, research has focused on this scaffold for its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. researchgate.netcore.ac.uk

Modern chemical research leverages the chroman-4-amine scaffold to create extensive libraries of compounds for screening against various biological targets. These derivatives have been investigated for their roles as enzyme inhibitors, receptor modulators, and anticancer agents. gu.se For instance, derivatives have been synthesized and tested for their inhibitory activity against enzymes such as butyrylcholinesterase (BuChE) and monoamine oxidase (MAO), which are relevant targets in neurodegenerative disorders. researchgate.netcore.ac.uk The adaptability of the chroman framework allows for precise modifications, enabling the fine-tuning of a molecule's pharmacological profile, making it a valuable starting point for drug development.

Specific Focus on (S)-7-Chlorochroman-4-amine HCl: Elucidating its Unique Contributions to Chemical Biology

This compound is a chiral intermediate whose value lies in its role as a sophisticated building block for synthesizing more complex molecules. The strategic placement of a chlorine atom at the 7-position of the chroman ring significantly influences the electronic properties of the molecule, which can in turn affect its binding affinity and interaction with biological targets. While extensive research on this specific enantiomer is still emerging, its utility can be inferred from studies on closely related analogues.

Chlorinated chroman amines are recognized as important intermediates in the synthesis of potent and selective bioactive compounds, such as 5-HT4 receptor agonists. researchgate.net The primary amine group at the C4 position is a key functional handle for various chemical transformations, including alkylation, acylation, and arylation, allowing for its incorporation into more elaborate molecular architectures. For example, the propargylation of the amine has been explored to create inhibitors for monoamine oxidase B (MAO-B), an enzyme of interest in Parkinson's disease treatment.

Research into related chroman-4-amine derivatives has demonstrated their potential in targeting a range of diseases. The data below highlights the inhibitory activities of some representative chroman-4-amine compounds.

| Compound Derivative | Target Enzyme | Biological Activity |

| gem-dimethylchroman-4-amine (8-OMe substituted) | Butyrylcholinesterase (BuChE) | IC50 = 7.6 μM core.ac.uk |

| Naphthylchroman-4-amine | Monoamine Oxidase A (MAO-A) | 13.3% inhibition at 1 µM core.ac.uk |

| Naphthylchroman-4-amine | Monoamine Oxidase B (MAO-B) | 12.5% inhibition at 1 µM core.ac.uk |

| Chroman-4-one dithiocarbamate (B8719985) derivative | Acetylcholinesterase (AChE) | IC50 = 0.10 μM core.ac.uk |

This table is generated from available data on related compounds to illustrate the potential applications of the chroman-4-amine scaffold.

The Paramountcy of Enantiomeric Purity and Stereochemical Control in Chroman-4-amine Research

The concept of chirality is fundamental in medicinal chemistry, as the three-dimensional structure of a molecule dictates its interaction with biological systems, which are themselves chiral. It is estimated that about half of all active pharmaceutical ingredients contain a chiral amine. The specific stereochemistry of the chroman-4-amine core, particularly at the C4 position, is critical for its biological activity.

Different enantiomers (non-superimposable mirror images) of a single compound can exhibit vastly different pharmacological and toxicological profiles. For instance, in studies of chroman-4-one based inhibitors for the enzyme Sirtuin 2 (SIRT2), the (S)-enantiomer was found to be slightly more potent than its (R)-enantiomer, underscoring the importance of the chiral center. acs.org Similarly, the dextro-isomer of Nebivolol, a drug containing a chromane (B1220400) structure, is over a thousand times more potent as a β-adrenoceptor blocker than the levo-isomer. mdpi.com

This enantioselectivity necessitates a strong emphasis on stereochemical control during synthesis. The development of asymmetric catalytic methods and the use of chiral auxiliaries are key strategies to produce enantiomerically pure compounds like this compound. Techniques such as chiral High-Performance Liquid Chromatography (HPLC) and polarimetry are essential for validating the enantiomeric purity of the final products, ensuring that the desired stereoisomer is isolated for further investigation and development.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S)-7-chloro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUKIHNNHMAAWPC-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC(=C2)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 7 Chlorochroman 4 Amine Hcl and Its Chiral Congeners

General Synthetic Routes to Chroman-4-amine (B2768764) Derivatives

The foundational step for synthesizing many chroman-4-amine derivatives involves the construction of the chroman-4-one scaffold, which is then converted to the desired amine.

Synthesis from Chroman-4-one Precursors

Chroman-4-one derivatives are versatile intermediates for the synthesis of a wide range of heterocyclic compounds, including chroman-4-amines. researchgate.netgu.se A common and efficient method for the synthesis of chroman-4-ones involves the reaction of 2'-hydroxyacetophenones with appropriate aldehydes. nih.govacs.org This reaction typically proceeds via a base-promoted crossed aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. nih.gov The use of microwave irradiation in the presence of a base like diisopropylamine (B44863) (DIPA) has been shown to facilitate this one-step synthesis, providing low to high yields of the desired 2-alkyl-chroman-4-ones. nih.govacs.org

Another approach involves the reaction of o-hydroxyacetophenone with a ketone in the presence of a secondary amine, such as pyrrolidine. google.com The reaction can be carried out in a solvent like toluene, and in some cases, the exothermic nature of the reaction eliminates the need for external heating. google.com The resulting chroman-4-one can then be isolated and purified.

The reduction of chromones is also a viable route to chroman-4-ones. researchgate.netuni-konstanz.de Various reducing agents and methods have been employed, including catalytic hydrogenation over palladium, platinum, or Raney-nickel, as well as reduction with complex hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net

Once the substituted chroman-4-one is obtained, it can be converted to the corresponding chroman-4-amine. A key transformation in this process is the reductive amination of the ketone functionality.

Reductive Amination Strategies for Chroman-4-amines

Reductive amination is a widely used and effective method for the synthesis of amines from carbonyl compounds. In the context of chroman-4-amines, this strategy involves the reaction of a chroman-4-one precursor with an amine source in the presence of a reducing agent.

A modified Leuckart-type reaction has been successfully employed for the synthesis of racemic gem-dimethylchroman-4-amine derivatives. core.ac.uk This method utilizes an excess of ammonium (B1175870) acetate (B1210297) (NH₄OAc) and aqueous ammonia (B1221849) as the amine source, with sodium cyanoborohydride (NaBH₃CN) serving as the reducing agent. core.ac.uk This one-pot procedure provides the desired racemic amines in moderate to good yields. core.ac.uk

The choice of reducing agent and reaction conditions can be crucial for the success of the reductive amination. The development of efficient synthetic routes allows for the introduction of diverse functional groups, which can enhance the biological profile of the resulting chroman-4-amine derivatives.

Asymmetric Synthesis Approaches for Enantiopure Chroman-4-amines

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to obtain enantiomerically pure chroman-4-amines is of paramount importance.

Chiral Auxiliary-Mediated Synthesis in Chromanamine Chemistry

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is established, the auxiliary can be removed. This strategy has been applied to the synthesis of enantiopure chroman-4-amines.

One notable example involves the use of a chiral sulfinamide auxiliary. An expedient asymmetric synthesis of a TRPV1 antagonist was developed using a tert-butanesulfinamide-directed reductive amination of a chromanone. researchgate.net In this approach, the chroman-4-one is first converted to a tert-butanesulfinyl imine intermediate. The chiral auxiliary then directs the stereoselective reduction of the imine to form the desired (S)-amine with high diastereoselectivity. Subsequent acidic hydrolysis removes the sulfinyl group, yielding the enantiopure (S)-chroman-4-amine.

Another chiral auxiliary-based method, the CN(R,S) methodology, has been utilized for the enantioselective synthesis of spirocyclic aminochroman derivatives. This strategy employs a chiral oxazolopiperidine derived from a chiral amino alcohol, such as (R)-2-phenylglycinol, to control the stereochemistry.

The use of chiral auxiliaries provides a reliable method for accessing enantiomerically enriched chroman-4-amines, often with high levels of stereocontrol.

| Chiral Auxiliary Approach | Key Features | Example Application |

| tert-Butanesulfinamide-Mediated | Diastereoselective reductive amination of chromanones. | Asymmetric synthesis of a TRPV1 antagonist. researchgate.net |

| CN(R,S) Methodology | Enantioselective synthesis of spirocyclic aminochromans. | Utilizes a chiral oxazolopiperidine auxiliary. |

Catalytic Asymmetric Reductions for Chiral Amine Formation

Catalytic asymmetric reduction represents a highly efficient and atom-economical approach for the synthesis of chiral amines. This method involves the use of a chiral catalyst to stereoselectively reduce a prochiral substrate, such as an imine or enamine.

Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the synthesis of optically active amines. rsc.orgnih.govnih.govacs.org This method typically involves the hydrogenation of prochiral enamines or imines using a chiral transition metal complex as the catalyst. rsc.orgnih.govresearchgate.net

The catalysts often consist of a transition metal, such as rhodium or iridium, coordinated to a chiral ligand. rsc.orgresearchgate.net A variety of chiral phosphine (B1218219) ligands have been developed and have shown high efficiency and enantioselectivity in the hydrogenation of unprotected enamines. rsc.org The development of chiral catalysts has been a major focus, with some showing significant potential for industrial applications in the synthesis of chiral amines. rsc.org

Recent advancements have led to the development of highly enantioselective hydrogenations of unprotected enamines and N-H imines. sioc-journal.cn For instance, iridium complexes with chiral spiro pyridine-aminophosphine ligands have demonstrated remarkable efficiency in the hydrogenation of ketones, a related transformation. sioc-journal.cn

While direct asymmetric hydrogenation of the corresponding enamine of 7-chlorochroman-4-one would be an ideal route to (S)-7-Chlorochroman-4-amine, the development of specific catalysts and conditions for this particular substrate remains an area of active research. The general principles of transition metal-catalyzed asymmetric hydrogenation provide a strong foundation for the future development of such a direct and efficient synthesis.

| Catalytic System | Substrate Type | Key Advantages |

| Rhodium/Chiral Phosphine Ligands | Unprotected Enamines | High efficiency and enantioselectivity. rsc.org |

| Iridium/Chiral Spiro Ligands | Ketones, Imines | High turnover numbers and enantioselectivity. sioc-journal.cn |

Borane-Mediated Enantioselective Reduction Techniques

The enantioselective reduction of a prochiral ketone is a cornerstone of asymmetric synthesis. For the preparation of (S)-7-Chlorochroman-4-amine, the corresponding ketone, 7-chlorochroman-4-one, is a key intermediate. Borane-mediated reduction, guided by a chiral catalyst, offers a powerful method to convert this ketone into the chiral (S)-4-hydroxy-7-chlorochroman, a direct precursor to the target amine.

This transformation is commonly achieved using a borane (B79455) source, such as borane-tetrahydrofuran (B86392) complex (BH₃·THF), in the presence of a stoichiometric or catalytic amount of a chiral directing agent. youtube.com Oxazaborolidines, particularly those derived from chiral amino alcohols like (S)-diphenylvalinol, have proven to be highly effective catalysts. nih.govyork.ac.uk The generally accepted mechanism involves the formation of a complex between the chiral oxazaborolidine catalyst and the borane. This complex then coordinates to the ketone's carbonyl oxygen, positioning the borane to deliver a hydride to one specific face of the ketone, thereby inducing enantioselectivity. researchgate.net The reaction's efficiency and stereoselectivity can be influenced by the solvent, temperature, and the amount of catalyst used. nih.gov For instance, reductions of related heteroaryl ketones, such as thiochroman-4-one, have yielded the corresponding chiral amines with excellent enantiomeric excess (ee) of up to 99%. nih.gov

While direct asymmetric reductive amination of ketones using boranes is less common, the two-step sequence of ketone reduction to the chiral alcohol followed by conversion to the amine (e.g., via a Mitsunobu reaction or conversion to a sulfonate followed by azide (B81097) displacement and reduction) is a robust and widely employed strategy.

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |

| (S)-Diphenylvalinol-derived Spiroborate Ester / BH₃ | Thiochroman-4-one | (S)-Thiochroman-4-amine | up to 99% | nih.gov |

| Chiral Oxazaborolidine / BH₃·THF | Prochiral Ketones | Chiral Secondary Alcohols | up to 96% | researchgate.net |

| Spiroaminoborate Ester / Borane Source | Chroman/Thiochroman Ketones | Chiral Alcohols | up to 99% | researchgate.net |

Biocatalytic Transformations for Stereoselective Production

Biocatalysis has emerged as a powerful and sustainable alternative for producing chiral amines with high stereoselectivity. rug.nlmdpi.com Enzymes operate under mild conditions and can provide exquisite control over enantioselectivity, often exceeding 99% ee. For the synthesis of (S)-7-Chlorochroman-4-amine, two primary biocatalytic strategies are applicable: the asymmetric reduction of the ketone precursor or the direct asymmetric amination of the ketone.

Ketoreductases (KREDs): A vast number of ketoreductases have been identified and engineered to reduce ketones to their corresponding alcohols with high enantioselectivity. In this approach, 7-chlorochroman-4-one is reduced to (S)-4-hydroxy-7-chlorochroman. The reaction requires a nicotinamide (B372718) cofactor (NADH or NADPH), which is typically regenerated in situ using a secondary enzyme system (e.g., glucose dehydrogenase with glucose as the sacrificial substrate) in whole-cell or cell-free systems. mdpi.com A process for the reduction of the related 4-chloro-3-oxobutanoic acid methyl ester to the (S)-hydroxy derivative with 96% ee using Geotrichum candidum cells highlights the utility of this method for halogenated substrates. mdpi.com The resulting chiral alcohol is then chemically converted to the target amine.

Transaminases (TAs): Transaminases, or aminotransferases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (like isopropylamine) to a ketone acceptor. rsc.org This method allows for the direct, one-step synthesis of (S)-7-Chlorochroman-4-amine from 7-chlorochroman-4-one. The selection of a suitable (S)-selective transaminase is crucial. Extensive protein engineering is often employed to develop transaminases with high activity and selectivity for non-natural, bulky substrates. rsc.org

| Enzyme Class | Reaction Type | Substrate | Product | Key Advantages | Reference |

| Ketoreductase (KRED) | Asymmetric Reduction | 7-Chlorochroman-4-one | (S)-4-Hydroxy-7-chlorochroman | High ee, well-established technology | mdpi.com |

| Transaminase (TA) | Asymmetric Amination | 7-Chlorochroman-4-one | (S)-7-Chlorochroman-4-amine | Direct conversion, atom-economical | rsc.org |

| Imine Reductase (IRED) | Reductive Amination | 7-Chlorochroman-4-one + Amine Source | (S)-7-Chlorochroman-4-amine | Forms C-N bond directly | mdpi.comacs.org |

Enantioconvergent Synthesis Strategies

Enantioconvergent synthesis provides an elegant solution for transforming a racemic starting material into a single, desired enantiomer, potentially achieving a theoretical maximum yield of 100%. This contrasts with classical kinetic resolution, which has a maximum yield of 50%. These strategies typically rely on a chiral catalyst that can both facilitate the racemization of the starting material and selectively react with one enantiomer faster than the other in a process known as a dynamic kinetic resolution (DKR).

For the synthesis of (S)-7-Chlorochroman-4-amine, an enantioconvergent approach could start with racemic 7-chlorochroman-4-ol (B2502791) or a derivative. For example, a palladium-catalyzed process could be envisioned. In a related context, Pd(II)/chiral norbornene cooperative catalysis has been used for the enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols. rsc.org Similarly, nickel-catalyzed methods have been developed for the enantioconvergent synthesis of protected dialkyl carbinamines from racemic precursors. nih.gov

A hypothetical enantioconvergent synthesis of the target compound might involve the enzymatic acylation of racemic 7-chlorochroman-4-amine (B2735311), where the enzyme selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted and allowing for separation. For a true dynamic process, a compatible racemization catalyst would be required to continuously convert the acylated (R)-enantiomer back to the racemate for further resolution. More advanced methods involve the dynamic kinetic asymmetric transformation (DyKAT) of racemic heterobiaryl triflates in the presence of amines and carbon monoxide to generate axially chiral amides, demonstrating the power of enantioconvergent catalysis. researchgate.net

Regioselective Halogenation Strategies for Chlorinated Chromanes

The synthesis of 7-chlorochroman-4-amine relies on the successful and regioselective introduction of a chlorine atom onto the C7 position of the chromane (B1220400) aromatic ring. The directing effects of the substituents on the benzene (B151609) ring are paramount in controlling the outcome of this electrophilic aromatic substitution reaction. In an unsubstituted chroman, the ether oxygen is an ortho-, para-director.

The chlorination of the chromane core must be carefully controlled to achieve the desired 7-chloro isomer. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and chlorine gas, often in the presence of a Lewis acid or protic acid catalyst. The choice of solvent and reaction conditions can significantly influence the regioselectivity. For instance, regioselective halogenation of arenes and heterocycles has been achieved with N-halosuccinimides in fluorinated alcohols. acs.org Another approach involves using TEMPO and its derivatives as catalysts for the electrophilic halogenation of aromatics, which can offer high catalytic activity and good functional group tolerance under mild conditions. nih.gov For related heterocyclic systems like coumarins, regioselective halogenation has been accomplished using N-halosuccinimide activated by a copper halide. thieme.de The specific substrate and the presence of other functional groups will dictate the optimal conditions for achieving high regioselectivity for the 7-position.

| Halogenating Agent | Catalyst/Conditions | Substrate Type | Key Features | Reference |

| N-Halosuccinimides (NXS) | Fluorinated Alcohols (e.g., HFIP) | Arenes & Heterocycles | Mild conditions, high regioselectivity | acs.org |

| N-Halosuccinimides (NXS) | Copper Halide | Coumarins | Activation of less electron-rich systems | thieme.de |

| Trihaloisocyanuric acid | Metal-free, room temp. | 8-Substituted Quinolines | Atom economical, high generality | rsc.org |

| Various (e.g., DXDMH) | TEMPO derivatives | Arenes, Olefins, Alkynes | Mild conditions, broad scope | nih.gov |

Derivatization and Chemical Modification Strategies of the S 7 Chlorochroman 4 Amine Scaffold

N-Alkylation and N-Acylation Reactions on the Amine Moiety

The primary amine group at the C4 position of (S)-7-Chlorochroman-4-amine is a key site for chemical modification through N-alkylation and N-acylation reactions. libretexts.orgnih.govresearchgate.net These reactions are fundamental in expanding the chemical space around the chroman core and are crucial for establishing structure-activity relationships (SAR).

N-Alkylation involves the introduction of alkyl groups onto the amine nitrogen. nih.gov This can be achieved through various methods, including reductive amination of a chromanone precursor or direct alkylation of the amine. For instance, N-propargylation has been used to create derivatives targeting monoamine oxidase B (MAO-B). The choice of alkylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex cyclic and heterocyclic systems, thereby influencing the molecule's lipophilicity, steric profile, and potential for additional interactions with biological targets. nih.govnih.gov

N-Acylation introduces an acyl group to the amine, forming an amide linkage. researchgate.net This transformation is readily accomplished using acyl chlorides, anhydrides, or carboxylic acids with coupling agents. Acylation can alter the electronic properties of the nitrogen atom, reducing its basicity and introducing a hydrogen bond donor/acceptor moiety. masterorganicchemistry.com This modification is often employed to mimic peptide bonds or to introduce specific recognition elements for protein targets. gu.se For example, the synthesis of 4-acetylamino derivatives has been reported as a key step in the elaboration of the chroman scaffold. uliege.be

The strategic application of N-alkylation and N-acylation allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target.

Strategic Introduction of Diverse Functional Groups at the Amine Nitrogen

Beyond simple alkyl and acyl groups, a diverse array of functional groups can be strategically introduced at the amine nitrogen to impart specific properties or functionalities. libretexts.orgsaskoer.cabyjus.com These modifications are critical for developing compounds with tailored biological activities and for creating sophisticated chemical tools.

The introduction of functional groups can be categorized as follows:

Groups Modulating Basicity and Polarity: The basicity of the amine is a critical determinant of its pharmacokinetic profile. byjus.com Introducing electron-withdrawing groups can decrease basicity, while electron-donating groups can increase it. Functional groups capable of hydrogen bonding, such as hydroxyl or additional amine moieties, can be incorporated to enhance water solubility. chemguide.co.uk

Bioisosteric Replacements: The amine group can be replaced with other functional groups that have similar steric and electronic properties, a strategy known as bioisosteric replacement. This can lead to improved metabolic stability or altered target interactions.

Reactive Moieties for Covalent Inhibition: For certain applications, such as the development of irreversible inhibitors, a reactive functional group can be attached to the amine nitrogen. These "warheads" are designed to form a covalent bond with a specific residue in the target protein.

The strategic introduction of these diverse functional groups allows for a high degree of control over the molecule's properties, enabling the design of compounds with optimized efficacy and selectivity.

Structural Modifications on the Chromane (B1220400) Ring System

The chromane ring system itself provides ample opportunity for structural modification, allowing for further refinement of the scaffold's properties. These modifications can involve altering the substitution pattern on the aromatic ring or making changes to the heterocyclic portion.

Exploration of Halogenation Patterns Beyond the C7 Position

While the parent scaffold is chlorinated at the C7 position, exploring alternative halogenation patterns is a key strategy for modulating biological activity. The position and nature of the halogen substituent can significantly impact the electronic properties of the aromatic ring and its interactions with target proteins.

Research has shown that the placement of halogens at different positions can have a profound effect on activity. For instance, in the context of certain enzyme inhibitors, electron-withdrawing groups, such as bromo substituents at the 6- and 8-positions, were found to be favorable for inhibitory activity. Conversely, for other targets, different substitution patterns may be optimal. The synthesis of derivatives with halogens at various positions, such as 6-bromo-8-chloro-chroman-4-one, has been explored to probe these effects. acs.org The systematic exploration of different halogenation patterns is a crucial aspect of lead optimization.

| Compound/Derivative | Halogen Position(s) | Observed Effect |

| 6-Bromo-substituted chroman | C6 | Favorable for inhibitory activity in some contexts. |

| 8-Bromo-substituted chroman | C8 | Favorable for inhibitory activity in some contexts. |

| 6-Bromo-8-chloro-chroman-4-one | C6, C8 | Explored for structure-activity relationship studies. acs.org |

| 6-Fluoro-substituted chroman | C6 | Investigated for its influence on biological activity. researchgate.net |

Systematic Substitution at C2, C6, and C8 Positions for Scaffold Elaboration

Systematic substitution at the C2, C6, and C8 positions of the chromane ring is a powerful strategy for elaborating the scaffold and fine-tuning its biological activity. gu.se

C2 Position: The C2 position is part of the heterocyclic ring and substitutions here can influence the conformation of the ring system. The introduction of alkyl or aryl groups at this position can introduce new steric bulk and hydrophobic interactions. For example, the stereochemistry at the C2 position has been shown to be important for the activity of some chroman-4-one based inhibitors.

C6 Position: The C6 position on the aromatic ring is a common site for substitution. As mentioned, electron-withdrawing groups at this position can be beneficial for certain biological activities.

C8 Position: Similar to the C6 position, substitution at the C8 position can significantly modulate the electronic properties of the aromatic ring. In some cases, electron-donating groups at the C8 position have been found to enhance activity, highlighting the target-dependent nature of optimal substitution patterns.

The systematic exploration of different substituents at these positions allows for a comprehensive understanding of the structure-activity relationships and the development of highly potent and selective compounds.

| Position | Type of Substituent | Potential Impact |

| C2 | Alkyl, Aryl | Influences ring conformation, introduces steric bulk and hydrophobic interactions. mdpi.com |

| C6 | Electron-withdrawing groups (e.g., bromo) | Can enhance inhibitory activity for certain targets. researchgate.net |

| C8 | Electron-donating groups (e.g., methoxy) | Can enhance activity for specific biological targets. |

Functionalization for Bioconjugation and Advanced Chemical Probe Development

The (S)-7-Chlorochroman-4-amine scaffold can be functionalized for use in bioconjugation and the development of advanced chemical probes. rjsocmed.commdpi.com These tools are invaluable for studying biological processes and for target identification and validation. promega.de

Bioconjugation involves attaching the chroman scaffold to other molecules, such as fluorescent dyes, affinity tags, or bioactive peptides. d-nb.info This can be achieved by introducing a reactive handle, such as an alkyne or azide (B81097) for click chemistry, or a group suitable for reaction with specific amino acid side chains on a protein. beilstein-journals.org

Chemical probes are small molecules designed to interact with a specific biological target and enable its study within a complex biological system. rjsocmed.com The (S)-7-Chlorochroman-4-amine scaffold can be adapted to create such probes. For example, by incorporating a reporter group, such as a fluorophore, the localization and dynamics of the target can be visualized. researchgate.net Furthermore, the development of activity-based probes (ABPs) based on this scaffold can provide insights into the functional state of enzymes. mdpi.com These probes typically contain a reactive group that forms a covalent bond with the active site of the target enzyme, allowing for its specific labeling and detection. beilstein-journals.org

The versatility of the (S)-7-Chlorochroman-4-amine scaffold makes it an excellent starting point for the design and synthesis of sophisticated chemical biology tools that can advance our understanding of complex biological systems.

Stereochemical Analysis and Absolute Configuration Elucidation of S 7 Chlorochroman 4 Amine and Its Derivatives

Spectroscopic Methods for Stereochemical Assignment, including Advanced NMR Applications

Spectroscopic methods, particularly advanced Nuclear Magnetic Resonance (NMR) applications, are powerful tools for the stereochemical assignment of chiral amines like (S)-7-Chlorochroman-4-amine.

Advanced NMR Applications:

While standard ¹H and ¹³C NMR can confirm the connectivity of a molecule, advanced techniques are necessary to elucidate its stereochemistry. The use of chiral derivatizing agents (CDAs) is a common strategy. acs.org These agents react with the chiral amine to form diastereomers, which, unlike enantiomers, have different physical properties and can be distinguished by NMR. acs.org

For instance, chiral acids such as Mosher's acid (MTPA) or α-cyano-α-fluoro-p-tolylacetic acid (CFTA) can be reacted with the amine to form diastereomeric amides. acs.org The differing spatial environments of the protons and other nuclei in these diastereomers lead to distinct chemical shifts in the NMR spectrum. By analyzing the differences in these chemical shifts (Δδ), the absolute configuration of the original amine can often be determined. acs.orgfrontiersin.org

¹⁹F NMR spectroscopy has also emerged as a valuable tool. acs.orgfrontiersin.org The trifluoromethyl group in certain CDAs acts as a sensitive probe to the chiral environment. acs.org The straightforward interpretation of ¹⁹F NMR spectra, with a low probability of signal overlap, makes it an attractive method. acs.org A novel method using a chiral α-fluorinated phenylacetic phenylselenoester (FPP) as a CDA allows for direct derivatization in an NMR tube, simplifying the process. frontiersin.org

Furthermore, multinuclear NMR spectroscopy, including ³¹P NMR, can be employed for chiral recognition. mdpi.com Chiral derivatizing agents containing phosphorus can create diastereomers with distinguishable ³¹P NMR signals. mdpi.com Computational methods can also be used in conjunction with NMR data to predict and confirm stereochemical assignments. frontiersin.orgfrontiersin.org

It's important to note that the formation of multiple stereocenters upon derivatization can lead to complex spectra with multiple diastereomeric signals. nih.gov Careful analysis and sometimes variable temperature NMR experiments are required to interpret these spectra accurately. nih.gov

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic techniques are essential for determining the enantiomeric excess (ee) of a chiral compound, which is a measure of its purity in terms of one enantiomer over the other.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for separating enantiomers. yakhak.orgphenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. yakhak.orgcsfarmacie.cz

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the separation of a wide range of chiral compounds, including amines. yakhak.org The choice of the mobile phase, often a mixture of alkanes and alcohols, and the specific CSP are critical for achieving good separation. yakhak.org For amines, derivatization with agents like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance detection sensitivity and improve chiral recognition on the CSP. yakhak.org

The development of a chiral HPLC method often involves screening different CSPs and mobile phase compositions to find the optimal conditions for baseline separation of the enantiomers. phenomenex.comresearchgate.net Once a method is established, it can be used to accurately quantify the enantiomeric excess of a sample. researchgate.net

Table 1: Examples of Chiral Stationary Phases Used in HPLC for Amine Separation

| Chiral Stationary Phase (CSP) | Type | Typical Analytes |

| Chiralpak® AD, AS | Amylose derivative | Broad range of chiral compounds |

| Chiralcel® OD, OJ | Cellulose derivative | Broad range of chiral compounds |

| Crownpak® CR(+) | Crown ether | Amines, amino acids |

This table provides a general overview and specific performance can vary based on the analyte and chromatographic conditions.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile compounds. chromatographyonline.com Similar to chiral HPLC, chiral GC employs a capillary column coated with a chiral stationary phase. gcms.cz Cyclodextrin (B1172386) derivatives are commonly used as CSPs in chiral GC. gcms.czwiley.com

For the analysis of chiral amines by GC, they are often derivatized to increase their volatility and improve separation. wiley.com Trifluoroacetyl (TFA) derivatives are frequently used for this purpose. wiley.com The separation is based on the differential interactions between the enantiomers and the chiral stationary phase. wiley.com

Thermodynamic parameters, such as enthalpy (ΔH) and entropy (ΔS) changes, can be calculated from GC data to understand the mechanism of chiral recognition. wiley.com The enantioselectivity (α) is influenced by these parameters and the temperature of the analysis. wiley.com Generally, lower temperatures lead to better separation. wiley.com

Table 2: Factors Affecting Chiral GC Separations of Amines

| Factor | Description |

| Chiral Stationary Phase | The type of cyclodextrin derivative significantly impacts selectivity. chromatographyonline.com |

| Column Temperature | Lower temperatures often lead to better resolution. wiley.com |

| Carrier Gas Flow Rate | Affects efficiency and analysis time. |

| Analyte Derivatization | Increases volatility and can enhance separation. wiley.com |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable technique for the separation of isomers, including enantiomers. nih.govselvita.com SFC uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. selvita.comchromatographyonline.com This mobile phase has properties intermediate between a gas and a liquid, offering low viscosity and high diffusivity, which can lead to faster and more efficient separations compared to HPLC. chromatographyonline.com

SFC is particularly advantageous for preparative separations due to its use of environmentally friendly solvents and faster run times. selvita.com The technique is compatible with the same chiral stationary phases used in HPLC, allowing for a wide range of applications. chromatographyonline.com The separation mechanism in chiral SFC is based on the differential partitioning of the enantiomers between the supercritical fluid mobile phase and the chiral stationary phase. libretexts.org

The development of a chiral SFC method involves screening various columns and mobile phase modifiers (co-solvents) to achieve the desired separation. nih.gov In some cases, coupling two different chiral columns in series can improve the resolution of complex mixtures of stereoisomers. nih.gov

Computational Methods for Stereochemical Prediction and Confirmation

Computational methods have become indispensable tools for predicting and confirming the stereochemistry of chiral molecules. researchgate.net These methods can be used in conjunction with experimental data from techniques like NMR and circular dichroism (CD) spectroscopy to provide a higher level of confidence in stereochemical assignments.

One common approach involves calculating the theoretical properties of both possible enantiomers of a molecule and comparing them to the experimentally measured properties. For example, time-dependent density functional theory (TD-DFT) can be used to calculate the electronic circular dichroism (ECD) spectra of the enantiomers. researchgate.net By comparing the calculated spectra to the experimental ECD spectrum, the absolute configuration can be determined.

Similarly, computational methods can be used to predict NMR chemical shifts. frontiersin.org By calculating the ¹³C NMR chemical shifts for the different possible stereoisomers of a molecule and comparing them to the experimental data, the relative and sometimes absolute configuration can be assigned. frontiersin.org

Quantum-guided molecular mechanics (Q2MM) is an advanced computational method that can be used to predict the stereoselectivity of chemical reactions. acs.org This method involves creating a force field for the transition state of a reaction, which can then be used to perform conformational searches and predict the major stereoisomer formed. acs.org Such predictive models can be powerful tools in the rational design of stereoselective syntheses. acs.org

Structure Activity Relationship Sar Studies of S 7 Chlorochroman 4 Amine and Its Analogs

Impact of Stereochemistry at the C4 Position on Molecular Interactions and Biological Recognition

The stereochemistry at the C4 position of the chroman ring, where the amine group is attached, is a critical determinant of biological activity. The (S)-enantiomer of 7-Chlorochroman-4-amine (B2735311) is often found to be more potent than its (R)-enantiomer, highlighting the importance of the specific three-dimensional arrangement of the amine group for optimal interaction with its biological target.

This enantioselectivity suggests that the binding site of the target protein is chiral and can differentiate between the two mirror-image forms of the molecule. For instance, in the context of certain receptor interactions, the (S)-configuration may allow for a more favorable orientation of the amine group, enabling crucial hydrogen bonding or electrostatic interactions that are not possible with the (R)-enantiomer. The precise positioning of the amine is essential for anchoring the ligand within the binding pocket and initiating the cascade of events that leads to a biological response.

In the development of cystic fibrosis transmembrane conductance regulator (CFTR) correctors, the (R)-configuration at the C4 position of the chromane (B1220400) ring was found to be preferred in some analogs. sci-hub.st This underscores that the optimal stereochemistry at C4 is target-dependent. X-ray crystallography studies have been instrumental in confirming the absolute stereoconfiguration of active enantiomers, providing a solid structural basis for these SAR observations. sci-hub.st

The synthesis of enantiomerically pure chroman-4-amines is therefore a key aspect of developing potent and selective therapeutic agents. researchgate.net Classical resolution techniques, involving the formation of diastereomeric salts with chiral acids, and asymmetric synthesis are common strategies to obtain the desired stereoisomer. researchgate.net

Role of the Chloro Substituent at the C7 Position in Modulating Interactions

The presence and position of substituents on the aromatic ring of the chroman scaffold significantly influence the molecule's electronic properties and, consequently, its biological activity. The chloro group at the C7 position of (S)-7-Chlorochroman-4-amine plays a multifaceted role in modulating its interactions with biological targets.

As an electron-withdrawing group, the chlorine atom can influence the acidity of the chroman oxygen and the basicity of the C4-amine. libretexts.org This alteration in electronic distribution can affect the strength of hydrogen bonds and other non-covalent interactions within the binding pocket of a receptor or enzyme. For example, in the development of SIRT2 inhibitors, electron-withdrawing groups on the aromatic ring were found to be favorable for activity. acs.org

For instance, in a series of chroman-4-one derivatives, a substituent at the 6-position was found to be more critical for activity than one at the 8-position, and a fluorinated analog with a substituent at the 7-position showed only weak inhibitory activity against SIRT2, indicating the nuanced role of substituent positioning. acs.org

Influence of Substituents on the Aromatic Ring (e.g., C6, C8) on Functional Activity

The functional activity of chroman-4-amine (B2768764) analogs can be finely tuned by introducing various substituents at other positions on the aromatic ring, such as C6 and C8. The nature of these substituents—whether they are electron-donating or electron-withdrawing, bulky or compact—can have a profound impact on the compound's potency and selectivity. acs.org

In the context of SIRT2 inhibitors, studies have shown that larger, electron-withdrawing groups at the C6 and C8 positions are beneficial for inhibitory activity. acs.orgacs.org For example, 6,8-dibromo-2-pentylchroman-4-one was identified as a potent SIRT2 inhibitor. acs.org Conversely, electron-donating groups, such as methoxy (B1213986) or dimethyl groups, generally result in less potent inhibitors for this specific target. This suggests that an electron-poor aromatic ring is preferred for interaction with the SIRT2 enzyme.

However, the optimal substitution pattern is highly dependent on the specific biological target. For instance, in the development of butyrylcholinesterase (BuChE) inhibitors based on gem-dimethylchroman-4-amine derivatives, an electron-donating methoxy group at the C8-position resulted in the highest inhibitory activity. This highlights the importance of tailoring the substitution pattern on the aromatic ring to the specific requirements of the target's binding site.

The following table summarizes the observed effects of substituents on the aromatic ring of chroman derivatives for different biological targets:

| Target Enzyme | Favorable Substituents at C6/C8 | Unfavorable Substituents at C6/C8 | Reference |

| SIRT2 | Large, electron-withdrawing (e.g., Br, Cl) | Electron-donating (e.g., methoxy, dimethyl) | acs.orgacs.org |

| BuChE | Electron-donating at C8 (e.g., methoxy) | Unsubstituted or C6-substituted |

Effect of N-Substitutions on Ligand-Receptor Binding and Selectivity Profiles

The primary amine group at the C4 position of the chroman ring serves as a crucial anchor for derivatization, allowing for the introduction of various substituents (N-substitutions). These modifications can significantly alter a compound's physicochemical properties, such as its lipophilicity, basicity, and steric bulk, thereby influencing its ligand-receptor binding affinity and selectivity profile.

N-alkylation, the introduction of alkyl groups, can modulate a compound's interaction with its biological target. For example, in the development of antagonists for the bradykinin (B550075) B1 receptor, bulky secondary and tertiary amines at the benzylic amine position were found to be preferred for potency. researchgate.net Similarly, for dual 5-HT1A receptor and serotonin (B10506) transporter inhibitors, different N-alkyl groups on the 3-aminochroman scaffold were explored, with small alkyl groups like methyl, ethyl, and cyclopropylmethyl showing good affinities. doi.org

N-arylation, the introduction of aryl groups, is another powerful strategy to create structural diversity and optimize binding. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are efficient methods for synthesizing N-aryl chroman derivatives.

The nature of the N-substituent can also influence selectivity between different receptor subtypes. For serotonin receptor ligands, modifications to the N-substituent on various scaffolds, including chromans, have been shown to affect their affinity and selectivity for different 5-HT receptor subtypes. bioorg.org

The table below illustrates the impact of N-substitutions on the biological activity of chroman-4-amine analogs:

| Biological Target | Favorable N-Substitutions | Reference |

| Bradykinin B1 Receptor | Bulky secondary and tertiary amines | researchgate.net |

| 5-HT1A Receptor/Serotonin Transporter | Small alkyl groups (methyl, ethyl, cyclopropylmethyl) | doi.org |

Conformational Analysis and its Implications for SAR Insights

The three-dimensional shape, or conformation, of a molecule is intimately linked to its biological activity. Conformational analysis of (S)-7-Chlorochroman-4-amine and its analogs provides critical insights into the spatial arrangement of key functional groups and how this influences their interaction with biological targets. nih.gov The chroman ring system is not planar and can adopt different conformations, such as a distorted half-chair. researchgate.net

Computational methods, like Density Functional Theory (DFT), are employed to investigate the conformational stability and electronic properties of these molecules. These studies help to identify the preferred low-energy conformations that are most likely to be biologically active. By understanding the conformational preferences, researchers can rationalize observed SAR data and design new analogs with improved binding properties.

For example, conformational analysis of conformationally restrained analogs of sympathomimetic catecholamines, including isochroman (B46142) derivatives, helped to define three-dimensional molecular models for the activation of different adrenoceptors. nih.gov These models provided information about the specific spatial relationships between the aromatic moiety, the amine nitrogen, and other key atoms that are required for receptor activation.

Computational Chemistry and Molecular Modeling Applications in Chroman 4 Amine Research

Quantum Chemical Calculations, including Density Functional Theory (DFT) for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful computational methods used to investigate the electronic structure and reactivity of molecules. researchgate.net These calculations provide a fundamental understanding of reaction mechanisms by mapping the potential energy surface of a chemical reaction, identifying transition states, and determining reaction energetics. nih.gov

In the context of chroman-4-amine (B2768764) research, DFT studies can be employed to elucidate the mechanisms of synthetic reactions, such as the reductive amination of a chromanone precursor to form the corresponding amine. core.ac.uk By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathway. For instance, a computational study on the Pinnick oxidation, a reaction used to convert aldehydes to carboxylic acids, utilized DFT to understand the reaction mechanism and the role of various reagents. nih.gov

Furthermore, DFT calculations are instrumental in understanding the conformational preferences of the chroman ring system. The chroman scaffold typically adopts a stable half-chair conformation to minimize steric strain. DFT can precisely calculate the energy differences between various conformations (e.g., half-chair, boat, twist-boat), confirming the most stable geometry. For (S)-7-Chlorochroman-4-amine HCl, DFT can reveal how the chloro-substituent at the 7-position and the amine group at the 4-position influence the electronic distribution and geometry of the chroman ring.

Frontier Molecular Orbital (FMO) analysis, a component of DFT, provides insights into the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO energy gap, are key parameters that describe the molecule's ability to donate or accept electrons. A smaller energy gap generally implies higher reactivity. scirp.org These quantum chemical parameters are valuable in predicting the interaction of chroman-4-amine derivatives with biological targets.

Table 1: Key Parameters from Quantum Chemical Calculations and their Significance

| Parameter | Significance |

| Total Energy | Indicates the stability of a molecular conformation. |

| HOMO Energy | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | An indicator of chemical reactivity and kinetic stability. scirp.org |

| Mulliken Charges | Describes the partial atomic charges, identifying electrophilic and nucleophilic sites. nrel.gov |

| Dipole Moment | Provides information about the overall polarity of the molecule. researchgate.net |

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to the active site of a target protein. researchgate.netresearchgate.net This method is crucial for understanding the molecular basis of a ligand's biological activity and for predicting ligand-target interactions. volkamerlab.orgnih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then scoring them based on their binding affinity. volkamerlab.org

For chroman-4-amine derivatives, molecular docking studies have been instrumental in elucidating their mechanism of action. For example, in studies of gem-dimethyl-chroman-4-amine derivatives as inhibitors of equine serum butyrylcholinesterase (eqBuChE), molecular docking was used to understand their binding modes. core.ac.uk Similarly, docking studies on chromone (B188151) derivatives have been used to predict their binding affinity to various cancer targets. researchgate.netresearchgate.net

In the case of this compound, molecular docking could be used to predict its interaction with potential biological targets. The docking simulation would place the molecule into the binding site of a protein, and the resulting pose would reveal key interactions, such as:

Hydrogen bonds: The amine group and the chlorine atom can act as hydrogen bond donors and acceptors, respectively.

Hydrophobic interactions: The chroman ring system can engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Halogen bonds: The chlorine atom at the 7-position can form halogen bonds, which are specific noncovalent interactions that can contribute to binding affinity. acs.org

The results of molecular docking are typically visualized as a ligand-protein interaction diagram, which provides a 2D representation of the binding mode, highlighting the specific amino acid residues involved in the interaction. mdpi.com The docking score, an estimation of the binding free energy, is used to rank different ligands or different poses of the same ligand. mdpi.com

Pharmacophore Modeling and Virtual Screening for Hit Identification

Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. ijper.orgdergipark.org.tr A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the structure of the target's binding site (structure-based). dergipark.org.trnih.gov The key features of a pharmacophore model typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, aromatic rings, and positive or negative ionizable groups. researchgate.netarxiv.org

For chroman-4-amine derivatives, a pharmacophore model can be developed based on the structure of a potent inhibitor. This model would capture the critical spatial arrangement of the chroman scaffold, the amine group, and the chloro-substituent necessary for binding to a specific target.

Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases to identify novel "hit" compounds. ijper.orgmdpi.com Virtual screening is a computational technique that allows for the rapid and cost-effective evaluation of vast numbers of compounds in silico, prioritizing those with a higher likelihood of being active. scielo.brnih.gov Molecules from the database that match the pharmacophoric features are selected for further investigation, such as molecular docking and in vitro testing. This approach has been successfully used to discover novel inhibitors for various targets. mdpi.comlshtm.ac.uk

Table 2: Common Pharmacophoric Features and their Potential Role in this compound

| Pharmacophoric Feature | Potential Contribution from this compound |

| Hydrogen Bond Donor (HBD) | The protonated amine group at the C4 position. |

| Hydrogen Bond Acceptor (HBA) | The oxygen atom in the chroman ring and the chlorine atom at the C7 position. |

| Hydrophobic (HYD) | The aromatic ring and parts of the heterocyclic ring of the chroman scaffold. |

| Aromatic Ring (ARO) | The benzene (B151609) ring of the chroman structure. |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sciepub.comej-chem.orgresearchgate.net The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. ej-chem.org

A QSAR model is developed by calculating a set of molecular descriptors for a series of compounds with known biological activities (the training set). These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity. sciepub.com

For a series of chroman-4-amine derivatives, a QSAR study could be performed to predict their inhibitory activity against a particular enzyme or receptor. nih.gov For example, a study on quinolinone-based thiosemicarbazones used QSAR to suggest that van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity. nih.gov

The predictive power of a QSAR model is assessed using a separate set of compounds (the test set) that were not used in the model development. A robust and predictive QSAR model can then be used to estimate the biological activity of newly designed or untested compounds, thereby guiding the synthesis of more potent analogs. sciepub.com

In Silico Design of Novel Chroman-4-amine Libraries

The insights gained from computational studies like molecular docking, pharmacophore modeling, and QSAR can be integrated into the in silico design of novel libraries of chroman-4-amine derivatives with improved biological activity and drug-like properties. nih.gov This rational design approach allows for the exploration of chemical space around the chroman-4-amine scaffold in a targeted and efficient manner.

The design process typically involves:

Scaffold Hopping and Modification: Starting with the this compound scaffold, new analogs can be designed by modifying the substituents at various positions of the chroman ring. For example, different halogens or other functional groups could be introduced at the 7-position, and the amine at the 4-position could be further functionalized.

Virtual Library Generation: A virtual library of these newly designed compounds is then generated.

In Silico Screening: This library is screened using the previously developed pharmacophore models and QSAR equations to predict the activity of the new compounds.

Molecular Docking: The most promising candidates from the screening are then subjected to molecular docking to predict their binding modes and affinities.

ADMET Prediction: In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are also predicted to assess the drug-likeness of the designed compounds. researchgate.net

This iterative cycle of design, screening, and evaluation allows for the rapid identification of novel chroman-4-amine derivatives with high predicted potency and favorable pharmacokinetic properties, prioritizing them for chemical synthesis and experimental testing. globalresearchonline.net

Advanced Analytical Characterization Techniques for S 7 Chlorochroman 4 Amine and Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules by providing a highly accurate measurement of the mass-to-charge ratio (m/z). researchgate.net This technique allows for the determination of the elemental composition of a molecule with a high degree of confidence, typically with mass accuracy in the sub-ppm (parts per million) range. researchgate.net For (S)-7-Chlorochroman-4-amine hydrochloride, HRMS is used to confirm its molecular formula, C₉H₁₁Cl₂NO.

The high resolving power of HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can differentiate between compounds with very similar nominal masses. researchgate.netthermofisher.com This capability is crucial for distinguishing the target compound from potential impurities or degradation products. The instrument measures the exact mass of the protonated molecule, [M+H]⁺, which for the free base (C₉H₁₀ClNO) would be compared against the calculated theoretical mass. The presence of two chlorine atoms results in a characteristic isotopic pattern (A, A+2, A+4) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes, providing further structural confirmation.

Table 1: Theoretical Isotopic m/z Values for the [M+H]⁺ Ion of (S)-7-Chlorochroman-4-amine This table is interactive. Users can sort the data by clicking on the headers.

| Ion Species | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| C₉H₁₁³⁵Cl₁NO⁺ | 184.0529 | 100.0 |

This table illustrates the expected high-resolution mass data for the molecular ion of the free amine, which is critical for its unambiguous identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D-NMR Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of (S)-7-Chlorochroman-4-amine in solution. It provides information on the chemical environment, connectivity, and stereochemistry of each atom in the molecule. researchgate.net

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring environments. For (S)-7-Chlorochroman-4-amine, the spectrum would show distinct signals for the aromatic protons, the diastereotopic protons of the chroman ring, and the amine proton. The protons on the carbon adjacent to the amine group (H-4) typically appear as a multiplet due to coupling with the C-3 protons. The chemical shifts of the protons on carbons next to the amine nitrogen are often found in the range of 2.3-3.0 ppm. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Carbons bonded to the electronegative chlorine, oxygen, and nitrogen atoms will be deshielded and appear at a higher chemical shift (downfield). For instance, carbons directly attached to a nitrogen atom typically resonate in the 10-65 ppm region. libretexts.org

2D-NMR Methodologies: Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity.

COSY spectra show correlations between protons that are coupled to each other, helping to map out the spin systems within the chroman ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the assignment of its attached proton.

NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to confirm spatial proximities between protons, which is valuable for confirming stereochemistry. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for the (S)-7-Chlorochroman-4-amine Skeleton This table is interactive. Users can sort the data by clicking on the headers.

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 2 | CH₂ | ~4.2 - 4.4 (m) | ~65 | Diastereotopic protons adjacent to ether oxygen |

| 3 | CH₂ | ~2.0 - 2.3 (m) | ~28 | Diastereotopic protons |

| 4 | CH | ~4.5 - 4.7 (t or m) | ~50 | Chiral center, adjacent to amine |

| 4a | C | - | ~120 | Aromatic quaternary carbon |

| 5 | CH | ~6.8 (d) | ~118 | Aromatic proton |

| 6 | CH | ~7.2 (dd) | ~130 | Aromatic proton |

| 7 | C | - | ~132 | Carbon bearing chloro group |

| 8 | CH | ~6.9 (d) | ~125 | Aromatic proton |

| 8a | C | - | ~155 | Aromatic quaternary carbon, adjacent to oxygen |

Note: Predicted values are based on general principles and data from related chroman structures. mdpi.com Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to molecular vibrations. acs.org

For (S)-7-Chlorochroman-4-amine, the IR spectrum would exhibit characteristic absorption bands confirming its key structural features:

N-H Stretching: Primary amines show two characteristic sharp bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching vibrations. libretexts.orglibretexts.org

Aromatic C-H Stretching: Absorption bands just above 3000 cm⁻¹ are indicative of the C-H bonds on the benzene (B151609) ring.

Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹ correspond to the C-H bonds of the chroman ring.

C-O-C Stretching: A strong absorption band, typically around 1250-1050 cm⁻¹, signifies the aryl-alkyl ether linkage of the chroman system.

C-Cl Stretching: The presence of the chlorine atom on the aromatic ring would give rise to a stretching vibration in the fingerprint region, typically between 850-550 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for (S)-7-Chlorochroman-4-amine This table is interactive. Users can sort the data by clicking on the headers.

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Medium, Sharp (two bands) |

| Amine (N-H) | Scissoring Bend | 1650 - 1580 | Medium |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Aryl-Alkyl Ether (C-O-C) | Asymmetric Stretch | 1275 - 1200 | Strong |

| Aryl-Alkyl Ether (C-O-C) | Symmetric Stretch | 1075 - 1020 | Strong |

| Aromatic C=C | Stretch | 1600 & 1475 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electron systems or chromophores. acs.org The primary chromophore in (S)-7-Chlorochroman-4-amine is the 7-chloro-substituted benzene ring fused to the pyran ring.

Alkylamines themselves absorb only in the far UV region (~200 nm), which is of limited use. libretexts.org However, in arylamines, the interaction of the nitrogen lone pair with the π-electron system of the aromatic ring shifts the absorption to longer wavelengths (a bathochromic shift). libretexts.org The UV spectrum of (S)-7-Chlorochroman-4-amine, typically recorded in a solvent like methanol (B129727) or ethanol, would show characteristic absorption maxima (λmax) related to the π → π* transitions of the substituted benzene ring. The presence of the chloro and amino-alkyl substituents on the aromatic ring influences the exact position and intensity of these absorption bands. This technique is often used in conjunction with HPLC for quantitative analysis where the compound's UV absorbance is measured.

Purity Assessment by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques used to determine the purity of a compound and to quantify impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile compounds like (S)-7-Chlorochroman-4-amine HCl. d-nb.info A typical method involves reversed-phase chromatography, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol with additives like trifluoroacetic acid or formic acid to improve peak shape). Detection is usually performed with a UV detector set to one of the compound's absorption maxima. chromatographyonline.com To enhance sensitivity and selectivity, primary amines can be derivatized with reagents like o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a fluorescent tag. thermofisher.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 4: Typical HPLC Method Parameters for Amine Analysis This table is interactive. Users can sort the data by clicking on the headers.

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% TFA) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC): GC can also be used for purity analysis, although it is more suitable for volatile and thermally stable compounds. bre.comnih.gov Due to the polarity and potential for thermal degradation of amines, direct analysis can be challenging. Derivatization is often employed to convert the amine into a more volatile and less polar derivative, which improves chromatographic performance and reduces peak tailing. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection.

Future Research Directions and Unexplored Avenues for S 7 Chlorochroman 4 Amine in Chemical Biology

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Enantioselectivity and Yield

The efficient and stereoselective synthesis of (S)-7-Chlorochroman-4-amine is paramount for its widespread application. While existing methods provide routes to this chiral amine, future research will likely focus on developing more sustainable and efficient synthetic strategies.

One promising avenue is the advancement of asymmetric catalytic methods . These approaches, which utilize chiral catalysts to directly generate the desired stereocenter, are highly atom-economical. Organocatalysis, for instance, has shown potential in the synthesis of chiral amines within the chromane (B1220400) system. A notable example is the use of a copper(I)/(R,R)-Ph-Box complex as a chiral catalyst in an enantioselective decarboxylative Mannich reaction to produce chiral β-amino esters, which can then be converted to chiral chroman-4-amines. acs.org Further exploration of novel organocatalysts and transition-metal catalysts could lead to even higher yields and enantioselectivities.

Biocatalysis offers a green and highly selective alternative for producing enantiopure amines. Enzymes like transaminases (TAs) and imine reductases (IREDs) are particularly relevant for the asymmetric synthesis of (S)-7-Chlorochroman-4-amine from its corresponding ketone precursor, 7-chlorochroman-4-one. A successful application of this approach involved the use of whole-cell Lactobacillus paracasei for the asymmetric reduction of 6-chlorochroman-4-one (B184904) to the corresponding (S)-alcohol with over 99% enantiomeric excess, which can then be chemically converted to the amine. nih.gov This highlights the potential for discovering and engineering novel enzymes with enhanced activity and substrate specificity for the direct production of (S)-7-Chlorochroman-4-amine. The development of biocatalytic networks that can perform multiple reaction steps in a single pot represents another exciting frontier, potentially leading to highly efficient and sustainable manufacturing processes. hims-biocat.eu

Chemoenzymatic synthesis , which combines the selectivity of enzymes with the versatility of chemical reactions, is another powerful strategy. An established chemoenzymatic route involves the biocatalytic reduction of a substituted chroman-4-one to an enantiopure alcohol, followed by chemical steps to introduce the amine functionality with inversion of stereochemistry. Future work could focus on optimizing this synergy, perhaps by developing one-pot procedures that seamlessly integrate biological and chemical transformations.

| Synthetic Approach | Key Features | Potential for Improvement |

| Asymmetric Catalysis | Atom-economical, direct formation of stereocenter. | Discovery of new, more efficient, and selective catalysts (organo- and transition-metal). |

| Biocatalysis | High enantioselectivity, environmentally friendly. hims-biocat.eu | Engineering enzymes for direct amination and improved process efficiency. hims-biocat.eu |

| Chemoenzymatic Synthesis | Combines the advantages of both biocatalysis and chemical synthesis. | Development of integrated one-pot reaction sequences. |

Expanding the Scope of Derivatization for the Generation of Diverse Chemical Libraries

The primary amine group of (S)-7-Chlorochroman-4-amine serves as a versatile handle for chemical modification, allowing for the creation of large and diverse chemical libraries. These libraries are invaluable for screening against a wide range of biological targets.

Future research will undoubtedly focus on exploring a broader range of derivatization reactions . Beyond standard acylation and alkylation, the use of modern cross-coupling reactions can introduce a vast array of aryl and heteroaryl groups. The development of novel derivatizing reagents will also be crucial for expanding the accessible chemical space. researchgate.netresearchgate.net For instance, reagents that introduce specific functionalities for fluorescent labeling or for use in click chemistry could be of significant interest. researchgate.net

The generation of focused libraries around specific biological targets is another key direction. For example, derivatives of the chroman scaffold have been investigated as inhibitors of Sirtuin 2 (SIRT2) and as potential agents for neurodegenerative diseases. gu.secore.ac.uk By systematically modifying the substituents on the chroman ring and the amine, researchers can fine-tune the pharmacological properties of these compounds to enhance potency and selectivity. acs.org The chroman framework is considered a "privileged scaffold" due to its ability to bind to multiple, distinct biological targets, making it an excellent starting point for drug discovery campaigns.

Design and Application of Advanced SAR Probes and Chemical Genetics Tools

To better understand the biological roles of the targets of (S)-7-Chlorochroman-4-amine derivatives, the development of sophisticated molecular probes is essential. These probes can be used to study protein-ligand interactions, visualize biological processes, and identify new therapeutic targets.

Future efforts will likely involve the design of photoaffinity labels and fluorescent probes . Photoaffinity labels incorporate a photoreactive group that, upon irradiation, forms a covalent bond with the target protein, enabling its identification and characterization. Fluorescent probes, on the other hand, can be used to visualize the subcellular localization of the target and to monitor its dynamics in living cells. The unique photophysical properties of chromene derivatives make them particularly suitable for the development of such probes. For example, the "thiol-chromene" click reaction has been utilized to create fluorescent sensors for biologically important molecules.

Chemical genetics is a powerful approach that uses small molecules to perturb protein function, providing insights that are often difficult to obtain through traditional genetic methods. frontiersin.orgfrontiersin.org (S)-7-Chlorochroman-4-amine and its derivatives can serve as valuable tools in chemical genetics screens to identify novel regulators of cellular pathways. For instance, a coumarin (B35378) derivative named morlin was identified in a screen for compounds affecting cell wall synthesis and was found to impact cytoskeleton organization. frontiersin.orgfrontiersin.org By screening libraries of (S)-7-Chlorochroman-4-amine analogs, researchers can uncover new biological functions and potential drug targets.

Integration of Artificial Intelligence and Machine Learning in Rational Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of (S)-7-Chlorochroman-4-amine derivatives is no exception. nih.govmdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the design and optimization process. mdpi.com